REACTION_SMILES
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[CH3:30][OH:31].[ClH:29].[Na+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH-:22].[c:1]1(-[c:7]2[n:8][n:9][c:10](-[c:12]3[cH:13][cH:14][c:15]([C:16](=[O:17])[O:18][CH3:19])[cH:20][cH:21]3)[o:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][n:9][c:10](-[c:12]3[cH:13][cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:20][cH:21]3)[o:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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COC(=O)c1ccc(-c2nnc(-c3ccccc3)o2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2nnc(-c3ccccc3)o2)cc1
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2nnc(-c3ccccc3)o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |